molecular formula C12H12N2O2S B13815687 2,3-Diamino[sulfonylbisbenzene]

2,3-Diamino[sulfonylbisbenzene]

Cat. No.: B13815687
M. Wt: 248.30 g/mol
InChI Key: TYUYDYOQXHKYDG-UHFFFAOYSA-N
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Description

2,3-Diamino[sulfonylbisbenzene] is an organic compound with the molecular formula C12H12N2O2S. It is also known as 2,3′-Diamino[sulfonylbisbenzene] and has a molecular weight of 248.30 g/mol . This compound is characterized by the presence of two amino groups and a sulfonyl group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino[sulfonylbisbenzene] typically involves the reduction of 2,3-dinitro[sulfonylbisbenzene]. One common method includes dissolving 2,3-dinitro[sulfonylbisbenzene] in an organic solvent, adding palladium on carbon as a catalyst, and introducing hydrogen gas to reduce the nitro groups to amino groups . The reaction is usually carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2,3-Diamino[sulfonylbisbenzene] follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 2,3-Diamino[sulfonylbisbenzene] suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino[sulfonylbisbenzene] undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

2,3-Diamino[sulfonylbisbenzene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diamino[sulfonylbisbenzene] involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can interact with various biological pathways, affecting cellular processes. These interactions make 2,3-Diamino[sulfonylbisbenzene] a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminophenazine: Similar in structure but lacks the sulfonyl group.

    2,3-Diaminopyridine: Contains a pyridine ring instead of a benzene ring.

    2,3-Diaminopropionate: Contains an additional carboxyl group.

Uniqueness

2,3-Diamino[sulfonylbisbenzene] is unique due to the presence of both amino and sulfonyl groups on a benzene ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

3-(benzenesulfonyl)benzene-1,2-diamine

InChI

InChI=1S/C12H12N2O2S/c13-10-7-4-8-11(12(10)14)17(15,16)9-5-2-1-3-6-9/h1-8H,13-14H2

InChI Key

TYUYDYOQXHKYDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2N)N

Origin of Product

United States

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